molecular formula C10H10KNO3 B1395340 Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate CAS No. 1311319-53-5

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate

Cat. No.: B1395340
CAS No.: 1311319-53-5
M. Wt: 231.29 g/mol
InChI Key: ZBYJNAVNVNOYAX-VILQZVERSA-M
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Description

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structure, which includes a pyridine ring and an enolate moiety, making it a valuable compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate typically involves the reaction of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as potassium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by deprotonation to form the enolate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate involves its interaction with various molecular targets. The enolate moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Potassium 3-ethoxy-3-oxopropanoate: Similar structure but lacks the pyridine ring.

  • **Potassium 3-oxo

Properties

IUPAC Name

potassium;(Z)-3-ethoxy-3-oxo-1-pyridin-4-ylprop-1-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.K/c1-2-14-10(13)9(12)7-8-3-5-11-6-4-8;/h3-7,12H,2H2,1H3;/q;+1/p-1/b9-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYJNAVNVNOYAX-VILQZVERSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC=C1)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=NC=C1)/[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311319-53-5
Record name potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
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Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
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Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
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Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
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Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate
Reactant of Route 6
Potassium 3-ethoxy-3-oxo-1-(pyridin-4-yl)prop-1-en-2-olate

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